molecular formula C12H20S B1209704 2-n-Octylthiophene CAS No. 880-36-4

2-n-Octylthiophene

Cat. No.: B1209704
CAS No.: 880-36-4
M. Wt: 196.35 g/mol
InChI Key: GIFWAJGKWIDXMY-UHFFFAOYSA-N
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Description

2-n-Octylthiophene (CAS: 880-36-4) is a heterocyclic aromatic compound with the molecular formula C₁₂H₂₀S. It consists of a thiophene ring (a five-membered aromatic ring containing sulfur) substituted with an n-octyl chain at the 2-position. This alkyl chain enhances the compound’s hydrophobicity and influences its physical properties, such as melting point, solubility, and volatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-n-Octylthiophene can be synthesized through several methods. One common approach involves the alkylation of thiophene with octyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. Nickel or palladium catalysts are frequently used in cross-coupling reactions to achieve high yields and selectivity. These methods are scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-n-Octylthiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed:

Scientific Research Applications

2-n-Octylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-n-Octylthiophene involves its interaction with various molecular targets. In medicinal chemistry, it acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Characteristics:

  • Purity : Available at 97–98% purity, packaged in quantities ranging from 1g to 100g .
  • Applications : Primarily used in the synthesis of high-impact aroma chemicals due to its sulfur-containing heterocyclic structure, which contributes to unique olfactory profiles. It is also relevant in material sciences and pharmaceutical research .
  • Synthesis : Likely synthesized via Pd-catalyzed cross-coupling reactions, a method commonly employed for alkylthiophenes and oligophenylenes to ensure precise chain-length control .

To contextualize 2-n-Octylthiophene’s properties and applications, we compare it with structurally or functionally related compounds identified in the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Applications Source
This compound 880-36-4 C₁₂H₂₀S 188.35 Aroma chemicals, material sciences
2-Octanoylthiophene 30711-41-2 C₁₂H₁₈OS 210.34 Ketone-substituted thiophene; applications unspecified
Benzo[b]thiophene-4-carboxaldehyde 211815 C₉H₆OS 162.21 Aldehyde functionalization; potential use in organic electronics
4-Octylphenol triethoxylate 2315-62-0 C₂₀H₃₄O₄ 338.48 Nonionic surfactant; not a thiophene derivative

Key Comparisons:

Substituent Effects: this compound vs. 2-Octanoylthiophene: The octyl chain in this compound enhances hydrophobicity, making it suitable for non-polar solvents. Benzo[b]thiophene-4-carboxaldehyde: The fused benzene ring and aldehyde group increase conjugation, which may improve conductivity in electronic applications compared to alkylthiophenes .

Applications: this compound’s sulfur heterocycle is critical for fragrance applications, whereas 4-Octylphenol triethoxylate serves as a surfactant due to its ethoxylate groups .

Synthetic Flexibility: Pd-catalyzed cross-coupling (used for oligophenylenes in ) is adaptable to this compound synthesis, enabling precise alkyl-chain integration. This method contrasts with the ethoxylation processes required for surfactants like 4-Octylphenol triethoxylate .

Research Findings and Trends

  • Material Science: Alkylthiophenes like this compound are understudied in the provided evidence compared to polyphenylenes, which are well-documented for nanoarchitectures and photovoltaics .

Biological Activity

2-n-Octylthiophene is a thiophene derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C₁₀H₁₄S) features a thiophene ring substituted with an octyl group. Its unique structure contributes to its chemical reactivity and biological activity. The sulfur atom in the thiophene ring is crucial for its interaction with biological molecules, influencing its binding affinity and specificity.

1. Anti-Atherosclerotic Effects

This compound has been identified as a precursor in the synthesis of anti-atherosclerotic agents. Research indicates that it can modulate lipid metabolism and reduce the formation of atherosclerotic plaques, making it a candidate for cardiovascular disease therapies .

2. Antimicrobial Activity

Thiophene derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, this compound has been evaluated for its antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition .

3. Anti-Inflammatory Properties

Research suggests that this compound may possess anti-inflammatory effects. Thiophene derivatives are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules:

  • Enzyme Interaction : It can bind to enzymes and receptors, modulating their activity. This interaction can lead to altered cellular signaling pathways, affecting gene expression and cellular metabolism .
  • Cell Signaling Modulation : The compound influences various signaling molecules, which can result in changes in cellular responses, such as apoptosis or proliferation .

Case Studies and Experimental Results

A series of studies have explored the effects of this compound in laboratory settings:

  • Dosage Effects : In animal models, varying dosages of this compound have shown differing effects on lipid profiles and plaque formation, with lower doses exhibiting protective effects against atherosclerosis .
  • In Vitro Studies : In vitro assays have revealed that this compound can significantly reduce bacterial viability in culture conditions, indicating its potential as an antimicrobial agent .

Data Summary Table

Biological ActivityMechanism of ActionReference
Anti-AtheroscleroticModulates lipid metabolism,
AntimicrobialInhibits bacterial growth ,
Anti-InflammatoryInhibits pro-inflammatory cytokines ,

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-n-Octylthiophene, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation or cross-coupling reactions. To optimize yield and purity:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) or transition-metal catalysts (e.g., Pd-based systems) for efficiency in alkylation.
  • Temperature Control : Perform reactions under inert atmospheres at 60–100°C to minimize side products like di-alkylated thiophenes.
  • Solvent Selection : Use anhydrous dichloromethane or toluene to enhance solubility and reduce hydrolysis .
  • Purity Validation : Confirm product identity via GC-MS and ¹H/¹³C NMR, referencing spectral libraries (e.g., NIST Chemistry WebBook) .

Q. How can researchers characterize this compound’s physicochemical properties with high precision?

Methodological Answer: Key characterization techniques include:

  • Chromatography : HPLC or GC with flame ionization detection to assess purity (>98% by area normalization).
  • Spectroscopy :
    • FT-IR : Identify C-S (670–730 cm⁻¹) and C-H (2850–2960 cm⁻¹) stretching vibrations.
    • NMR : Assign thiophene ring protons (δ 6.8–7.2 ppm) and n-octyl chain signals (δ 0.8–1.5 ppm) .
  • Mass Spectrometry : Compare fragmentation patterns with databases (e.g., PubChem) to confirm molecular ion (m/z 210.3 for C₁₂H₂₀S) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Distillation : Use fractional distillation under reduced pressure (BP ~250–260°C at 1 atm) to separate from lower-boiling impurities.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (95:5) to resolve alkylation byproducts.
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .

Advanced Research Questions

Q. How do electronic and steric effects influence this compound’s reactivity in organometallic coupling reactions?

Methodological Answer:

  • Electronic Effects : The thiophene ring’s electron-rich nature facilitates electrophilic substitution. Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity.
  • Steric Effects : The n-octyl chain hinders ortho-substitution. Compare reaction rates with shorter-chain analogs (e.g., 2-methylthiophene) to quantify steric contributions .
  • Catalytic Systems : Screen Pd/XPhos complexes for Suzuki-Miyaura couplings, noting yields of biaryl products vs. homocoupling byproducts .

Q. What experimental and computational approaches resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Solubility Studies : Use UV-Vis spectroscopy to measure saturation concentrations in solvents (e.g., hexane, DMSO). Compare with HSPiP software predictions.
  • Stability Tests : Conduct accelerated degradation studies under UV light or elevated temperatures, analyzing decomposition via LC-MS.
  • Data Reconciliation : Cross-reference discrepancies using EPA DSSTox or PubChem datasets, noting batch-to-batch variability in commercial sources .

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for optoelectronic applications?

Methodological Answer:

  • Side-Chain Engineering : Synthesize analogs with branched or fluorinated alkyl chains to modulate HOMO-LUMO gaps (measured via cyclic voltammetry).
  • Crystallography : Solve single-crystal structures to correlate packing motifs with charge-carrier mobility.
  • Device Fabrication : Test derivatives in organic field-effect transistors (OFETs), correlating alkyl chain length with threshold voltage and on/off ratios .

Properties

IUPAC Name

2-octylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFWAJGKWIDXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236753
Record name 2-n-Octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-36-4
Record name 2-Octylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-n-Octylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-n-Octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236753
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Record name 2-octylthiophene
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Synthesis routes and methods

Procedure details

Thiophene (59.9 g, 0.713 mol) and dehydrated tetrahydrofran (hereinafter referred to as “THF”) (200 ml) were placed in a 1000-ml three-necked flask equipped with a 200-ml dropping funnel and a reflux tube. The solution was cooled to −78° C., and a solution (200 ml) of n-butyllithium (2.6 M) in n-hexane was added dropwise to the cooled solution over a period of about one hr. After the completion of the dropwise addition, the mixture was stirred at −78° C. for about one hr. Thereafter, the reaction temperature was raised to room temperature. At that temperature, the mixture was again stirred for one hr, and 1-bromooctane (91.8 g, 0.475 mol) was added dropwise thereto at 0° C. over a period of about one hr. After the completion of the dropwise addition, the reaction temperature was raised to room temperature, and, at that temperature, the mixture was stirred overnight. After the completion of the reaction, water (200 ml) was added, and the organic layer was extracted with diethyl ether, was dried over sodium sulfate, and was applied to column chromatography (n-hexane) to give an objective compound 2-octylthiophene as a yellow liquid (99.9 g, yield 97.8%). An NMR spectrum of the compound thus obtained was measured at room temperature with an NMR spectrometer (model JNM-LA400W, manufactured by Japan Electric Optical Laboratory). 1H-NMR (CDCl3, TMS/ppm): 0.88 (t, 3H, J=6.83 Hz), 1.28 (m, 10H), 1.67 (m, 2H), 2.81 (t, 2H, J=7.32 Hz), 6.77 (dd, 1H, J=0.976 Hz, J=3.90 Hz), 6.91 (dd, 1H, J=3.90 Hz, J=4.88 Hz), 7.10 (dd, 1H, J=0.976 Hz, J=4.88 Hz).
Quantity
59.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
91.8 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
97.8%

Retrosynthesis Analysis

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